molecular formula C8H8FNO2 B8677407 2-(3-Fluorophenoxy)acetamide

2-(3-Fluorophenoxy)acetamide

Cat. No.: B8677407
M. Wt: 169.15 g/mol
InChI Key: AEODCNSOCKJHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(3-fluorophenoxy)acetamide

InChI

InChI=1S/C8H8FNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)

InChI Key

AEODCNSOCKJHJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-fluorophenol (11.2 g, 100 mmol), 2-bromoacetamide (13.8 g, 100 mmol), K2CO3 (13.82 g, 100 mmol) and Cs2CO3 (32.58 g, 100 mmol) in acetone (150 mL) was refluxed overnight. The mixture was cooled to rt and filtered and the filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:1) to give the title compound as a white solid (5.06 g, 30%).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
13.82 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
32.58 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
30%

Synthesis routes and methods II

Procedure details

A mixture of 3-fluorophenol (5.61 g, 50.0 mmol), 2-bromoacetamide (7.59 g, 55.0 mmol) and K2CO3 (13.82 g, 100 mmol) in acetone (80 mL) was stirred at 70° C. overnight. The mixture was cooled to rt and filtered and the filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:1) to give the title compound as a white solid. (7.89 g, 93%)
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
7.59 g
Type
reactant
Reaction Step One
Name
Quantity
13.82 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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